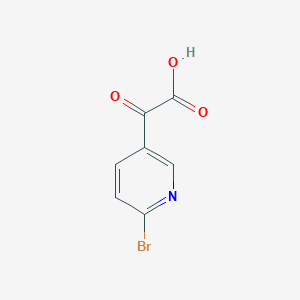
Tert-butyl 2-(furan-2-YL)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a furan group and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Furan Group: The furan group is introduced via a nucleophilic substitution reaction where a furan derivative reacts with the piperazine intermediate.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form piperazine derivatives with altered functional groups.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperazine derivatives with hydrogenated furan rings.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
Chemistry
Tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the furan group can enhance binding affinity to biological targets.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders and cancer. Its ability to modulate various biological pathways makes it a promising candidate for further study.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism by which tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the furan group can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate signaling pathways and influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Similar in structure but with a bromoethyl group instead of a furan ring.
Tert-butyl piperazine-1-carboxylate: Lacks the furan group, making it less versatile in certain synthetic applications.
Furan-2-ylmethyl piperazine: Contains a furan group attached to the piperazine ring via a methylene bridge.
Uniqueness
Tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate is unique due to the presence of both a furan ring and a tert-butyl ester, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthetic chemistry and drug design, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C13H20N2O3 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-7-6-14-9-10(15)11-5-4-8-17-11/h4-5,8,10,14H,6-7,9H2,1-3H3 |
Clé InChI |
RTVJEPGRSUFZCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


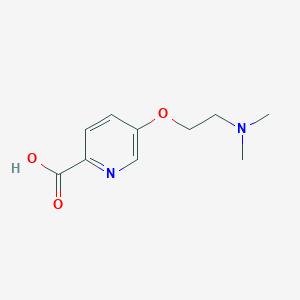
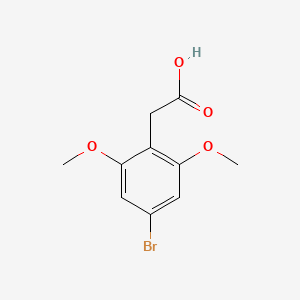
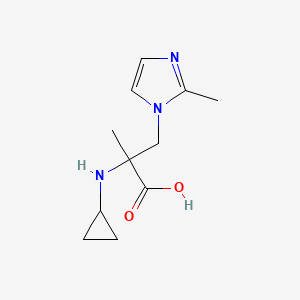
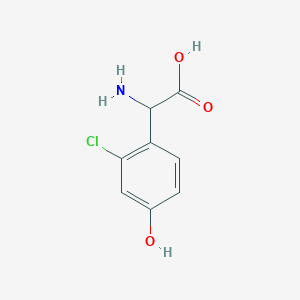
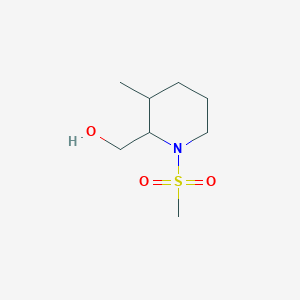
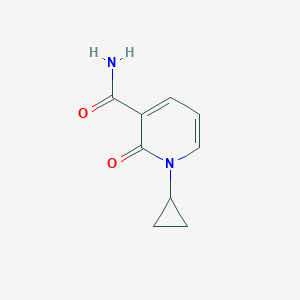
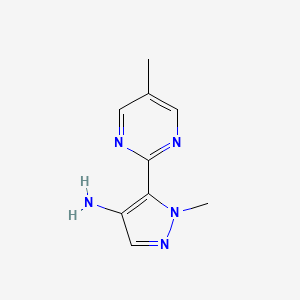
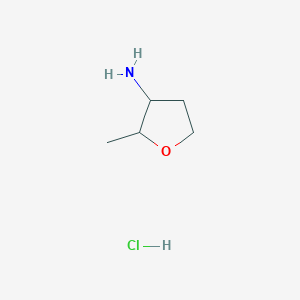
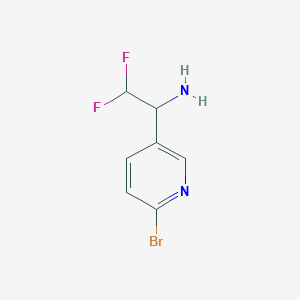
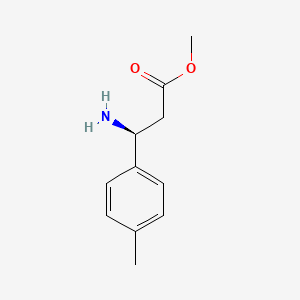
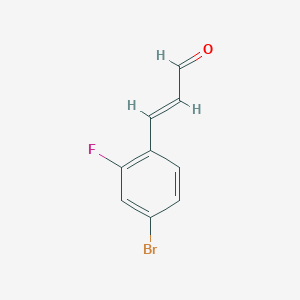
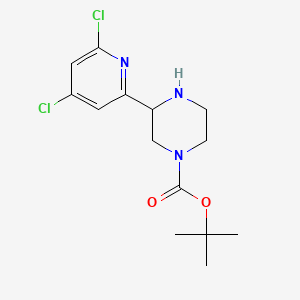
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)
